![molecular formula C27H31N3O6S B1381476 N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester CAS No. 869354-61-0](/img/structure/B1381476.png)
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester
Overview
Description
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester, also known as Biotin-TBB-2NP, is a biotinylated compound that has been used in various scientific research applications. Biotin-TBB-2NP is a biotinylated molecule composed of a biotin molecule attached to a 2-nitrophenyl ester group, which is further attached to a 4-t-butylbenzoyl group. Biotin-TBB-2NP has a high affinity for avidin and streptavidin, which makes it an ideal tool for bioconjugation and detection. Biotin-TBB-2NP has been used in a variety of research applications ranging from bioconjugation and detection to enzyme inhibition and protein labeling.
Scientific Research Applications
Irreversible Inhibition of Biotin Transport
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester, as a biotinylated derivative, has been used to study the irreversible inhibition of biotin transport in yeast cells. Becker, Wilchek, and Katchalski (1971) found that biotinyl-p-nitrophenyl ester (BNP) could irreversibly inactivate biotin transport in Saccharomyces cerevisiae, highlighting its specificity and effectiveness as an inhibitor at low concentrations without affecting the transport of other molecules like lysine, aspartic acid, or L-sorbose (Becker, J., Wilchek, M., & Katchalski, E., 1971).
Peptide Biotinylation and Differential Side Chain Reactivity
In the field of peptide biotinylation, Miller et al. (1997) investigated the differential side chain reactivity of amine-reactive esters, including the p-nitrophenyl ester of biotin. Their research demonstrated the nuanced reactivity of such esters towards amino groups in peptides and proteins, indicating a broader utility in modifying specific peptide sequences (Miller, B., Collins, T., Rogers, M., & Kurosky, A., 1997).
Solid Phase Biotinylation of Oligonucleotides
Kumar et al. (1994) described an improved method for the synthesis of biotin phosphoramidites, which are used for the solid-phase biotinylation of oligonucleotides. This method leverages the active ester form of biotin for efficient and selective modification of oligonucleotides, expanding its application in the preparation of biotinylated DNA and RNA probes for molecular biology research (Kumar, P., Bhatia, D., Garg, B. S., & Gupta, K. C., 1994).
Enhancing Guanylate Cyclase Activity
Vesely (1982) reported that both biotin and its analog, including the p-nitrophenyl ester derivative, could enhance guanylate cyclase activity in various rat tissues. This suggests a potential role in modulating enzyme activity and implicates a broader physiological impact beyond its role in biotinylation (Vesely, D., 1982).
Labeling and Detection Technologies
Photobiotin, a photo-activatable analogue of biotin, demonstrates the utility of biotin derivatives in labeling DNA, RNA, and proteins for non-radioactive detection methods. Forster et al. (1985) utilized photobiotin for the rapid preparation of biotin-labeled nucleic acids, showcasing the versatility of biotin derivatives in molecular biology applications (Forster, A. C., McInnes, J., Skingle, D., & Symons, R., 1985).
properties
IUPAC Name |
(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-27(2,3)18-14-12-17(13-15-18)25(32)29-20-16-37-22(24(20)28-26(29)33)10-6-7-11-23(31)36-21-9-5-4-8-19(21)30(34)35/h4-5,8-9,12-15,20,22,24H,6-7,10-11,16H2,1-3H3,(H,28,33)/t20-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELJWZMRZIJEH-SSPYTLHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CSC(C3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2[C@H]3CS[C@H]([C@H]3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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